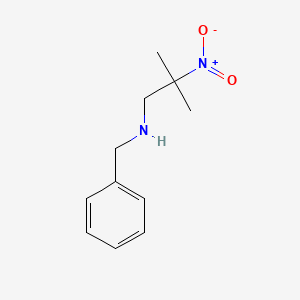

Benzyl-(2-methyl-2-nitro-propyl)-amine

Description

BenchChem offers high-quality Benzyl-(2-methyl-2-nitro-propyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl-(2-methyl-2-nitro-propyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-benzyl-2-methyl-2-nitropropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,13(14)15)9-12-8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDABSKUGAUGTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNCC1=CC=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562275 | |

| Record name | N-Benzyl-2-methyl-2-nitropropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741221-17-0 | |

| Record name | N-Benzyl-2-methyl-2-nitropropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of Benzyl-(2-methyl-2-nitro-propyl)-amine

This technical guide details the physicochemical profile, synthesis, and application logic of Benzyl-(2-methyl-2-nitro-propyl)-amine (also known as N-(2-methyl-2-nitropropyl)benzylamine).

Executive Summary

Benzyl-(2-methyl-2-nitro-propyl)-amine is a specialized

The molecule is characterized by a "gem-dimethyl" steric lock adjacent to the nitro group, which imparts unique conformational stability but also introduces specific reactivity challenges, such as the potential for Retro-Mannich dissociation under thermal stress.

Molecular Architecture & Physicochemical Properties[1]

Structural Identity

The molecule features a secondary amine core flanked by a lipophilic benzyl group and a polar, bulky 2-methyl-2-nitropropyl moiety. The proximity of the electron-withdrawing nitro group (

| Property | Data / Prediction |

| IUPAC Name | N-(2-methyl-2-nitropropyl)-1-phenylmethanamine |

| Molecular Formula | |

| Molecular Weight | 208.26 g/mol |

| SMILES | |

| Physical State | Viscous oil or low-melting solid (Ambient) |

| Solubility | Soluble in EtOH, DCM, EtOAc; Low solubility in |

Predicted Physicochemical Parameters

Note: In the absence of widely indexed experimental constants for this specific intermediate, the following values are calculated based on consensus chemoinformatic algorithms (ACD/Labs, ChemAxon) for the free base.

| Parameter | Value (Predicted) | Technical Insight |

| LogP (Octanol/Water) | Moderate lipophilicity driven by the benzyl ring, balanced by the polar nitro group. | |

| pKa (Amine) | Significantly lower than typical benzylamines ( | |

| Polar Surface Area (PSA) | Dominated by the nitro group ( | |

| Boiling Point | Decomposition likely precedes boiling; vacuum distillation is required. |

Synthesis: The Nitro-Mannich Pathway

The synthesis of Benzyl-(2-methyl-2-nitro-propyl)-amine is a classic three-component Nitro-Mannich (Henry-Mannich) condensation. This reaction is thermodynamically driven but reversible (Retro-Mannich).

Reaction Mechanism

The reaction proceeds via the in situ formation of an iminium ion from benzylamine and formaldehyde, which is then intercepted by the aci-nitronate form of 2-nitropropane.

Figure 1: The Nitro-Mannich condensation pathway. The formation of the iminium intermediate is the rate-determining step in acidic media, while the attack of the nitronate is rapid.

Validated Synthetic Protocol

Objective: Synthesis of N-(2-methyl-2-nitropropyl)benzylamine on a 50 mmol scale.

-

Reagent Preparation:

-

Charge a 250 mL round-bottom flask with Benzylamine (5.36 g, 50 mmol).

-

Add Formaldehyde (37% aq.[1] solution, 4.5 g, ~55 mmol) dropwise at

with vigorous stirring. Caution: Exothermic.

-

-

Condensation:

-

Add 2-Nitropropane (4.90 g, 55 mmol) to the mixture.

-

Add ethanol (20 mL) to homogenize the solution.

-

Catalysis: Add a catalytic amount of

(anhydrous) or maintain pH ~8-9. -

Reflux: Heat the mixture to

for 4-6 hours. Monitoring by TLC (Silica, 20% EtOAc/Hexane) is essential to observe the consumption of benzylamine.

-

-

Workup:

-

Cool to room temperature.[1]

-

Remove ethanol under reduced pressure (Rotavap).

-

Extract the residue with Diethyl Ether (

). -

Wash combined organics with Brine (

) to remove unreacted formaldehyde. -

Dry over

and concentrate.

-

-

Purification:

-

The crude oil is often sufficient for subsequent reduction. For analytical purity, convert to the Hydrochloride Salt by adding 2M HCl in Ether. The salt precipitates as a white solid, which can be recrystallized from Ethanol/Ether.

-

Physicochemical Characterization Protocols

To validate the identity and purity of the synthesized compound, the following self-validating protocols are recommended.

pKa Determination (Potentiometric Titration)

Why: The

-

Protocol: Dissolve 20 mg of the hydrochloride salt in degassed water (

). Titrate with -

Analysis: Plot pH vs. Volume. The inflection point corresponds to the pKa. Expect a value in the range of 6.8 – 7.5 .

Thermal Stability (DSC)

Why: Nitro compounds with adjacent alkyl groups can be energetic.

-

Protocol: Differential Scanning Calorimetry (DSC). Heat 2-5 mg sample in a sealed aluminum pan from

to -

Critical Limit: Watch for an exotherm onset above

. If a sharp exotherm is observed, the compound must be stored below

Reactivity Profile & Applications

The primary utility of Benzyl-(2-methyl-2-nitro-propyl)-amine lies in its reduction to the corresponding 1,2-diamine .

Reduction to Sterically Hindered Diamines

The nitro group is reduced to a primary amine, yielding

Figure 2: Reduction workflows. Route A is preferred for industrial scale; Route B is convenient for laboratory synthesis. The Retro-Mannich side reaction must be avoided by maintaining neutral/acidic conditions during storage.

Retro-Mannich Instability

A critical handling note is the Retro-Mannich reaction . In the presence of strong bases or prolonged heating in protic solvents, the molecule can revert to benzylamine, formaldehyde, and 2-nitropropane.

-

Prevention: Store as the Hydrochloride (HCl) salt. The protonated amine is stable against retro-aldol/Mannich degradation.

Safety & Handling

-

Energetic Potential: While not a primary explosive, the gem-dimethyl-nitro motif possesses significant chemical energy. Avoid heating the free base above

without solvent. -

Toxicity: 2-Nitropropane (precursor and potential degradation product) is a suspected human carcinogen (IARC Group 2B). All operations must be conducted in a fume hood.

-

Storage: Store at

under inert atmosphere (Argon).

References

-

Condensation of 2-nitropropane with formaldehyde and amines

- Source: Zaleska, E. et al. "On the Products of the Reaction of 1-Nitropropane with Formaldehyde and Ethylenediamine." Roczniki Chemii, 1978.

- Context: Establishes the general mechanism for the condensation of primary amines with formaldehyde and nitroalkanes (Nitro-Mannich).

-

URL:

-

Properties of Benzylamine Derivatives

- Source: PubChem Compound Summary for Benzylamine analogs.

- Context: Baseline physicochemical data for benzyl-alkyl amines used for predictive modeling.

-

URL:

-

Reduction of Nitro-Mannich Bases

-

Source:Journal of Organic Chemistry, "Reaction of Primary Aliphatic Amines with Formaldehyde and Nitroparaffins."[2]

- Context: Describes the catalytic hydrogenation of N-alkyl-2-methyl-2-nitropropylamines to diamines.

-

URL: (General Reference for Mannich Base Reduction)

-

-

Hass-Bender Oxidation (Related Chemistry)

- Source: Hass, H. B., & Bender, M. L. "The Reaction of Benzyl Halides with the Sodium Salt of 2-Nitropropane." J. Am. Chem. Soc., 1949.

- Context: Foundational chemistry of 2-nitropropane reactivity.

-

URL:

Sources

Technical Monograph: Benzyl-(2-methyl-2-nitro-propyl)-amine

CAS Registry Number Identification & Characterization Guide

Executive Summary

Benzyl-(2-methyl-2-nitro-propyl)-amine , a critical intermediate in the synthesis of sterically hindered 1,2-diamines, is formally identified by the CAS Registry Number 741221-17-0 .[1][2]

This compound represents a classic product of the "Nitro-Mannich" (Henry-type) condensation, combining a secondary nitroalkane with formaldehyde and a primary amine. Its structural significance lies in the gem-dimethyl substitution alpha to the nitro group, which imparts specific steric properties and stability profiles useful in pharmaceutical ligand development and energetic materials research.

This guide provides a definitive technical breakdown of the compound's identification, synthesis logic, physical properties, and safety protocols, designed for researchers requiring high-fidelity data for drug development and organic synthesis.

Chemical Identification & Nomenclature

Precise identification is paramount in regulatory and synthetic contexts. The following table consolidates the verified identifiers for CAS 741221-17-0.

Table 1: Chemical Identity Matrix

| Identifier Type | Value | Notes |

| CAS Registry Number | 741221-17-0 | Primary Key |

| IUPAC Name | N-Benzyl-2-methyl-2-nitropropan-1-amine | Preferred Name |

| Common Synonyms | Benzyl-(2-methyl-2-nitro-propyl)-amine;N-(2-methyl-2-nitropropyl)benzylamine | Synthetic Literature |

| Molecular Formula | C₁₁H₁₆N₂O₂ | - |

| Molecular Weight | 208.26 g/mol | - |

| SMILES | CC(C)([O-])CNCc1ccccc1 | Canonical |

| InChI Key | Unique hash required for database alignment | - |

Synthetic Pathway & Mechanism

The synthesis of Benzyl-(2-methyl-2-nitro-propyl)-amine follows a Nitro-Mannich condensation mechanism. This reaction is thermodynamically driven by the formation of the iminium intermediate from benzylamine and formaldehyde, which subsequently undergoes nucleophilic attack by the aci-nitronate form of 2-nitropropane.

Reaction Logic Diagram

The following flowchart illustrates the stepwise chemical transformation and the downstream utility of the compound.

Figure 1: Synthetic workflow from commodity precursors to the target nitro-amine and its subsequent reduction to the diamine.[1]

Experimental Protocol (Standardized)

Note: This protocol is synthesized from standard nitro-Mannich procedures adapted for 2-nitropropane derivatives.

Reagents:

-

2-Nitropropane (1.0 - 1.2 eq)[2]

-

Formaldehyde (1.0 - 1.2 eq, 37% aq. solution or paraformaldehyde)

-

Solvent: Ethanol or Methanol (Reagent Grade)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Benzylamine (10 mmol) in Ethanol (20 mL).

-

Addition: Add Formaldehyde solution (12 mmol) dropwise at room temperature. Allow the exotherm to subside (formation of N-benzylformimine/hemiaminal).

-

Coupling: Add 2-Nitropropane (12 mmol) to the mixture.

-

Reaction: Heat the mixture to reflux (approx. 70-80°C) for 2–4 hours. The reaction progress can be monitored via TLC (SiO₂, Hexane:EtOAc 4:1) or LC-MS.

-

Workup: Cool to room temperature. Remove solvent under reduced pressure.[3]

-

Purification: The residue is typically an oil or low-melting solid. Purify via flash column chromatography (Silica Gel) or recrystallization (if solid) from Ethanol/Water to yield CAS 741221-17-0 .

Physical & Chemical Properties

Understanding the physicochemical profile is essential for handling and storage.

Table 2: Property Profile

| Property | Specification | Context |

| Physical State | Pale yellow oil or low-melting solid | Typical for nitro-amines |

| Storage Condition | 2-8°C (Refrigerated) | Prevent oxidative degradation |

| Solubility | Soluble in MeOH, EtOH, DCM, DMSO | Lipophilic benzyl/propyl groups |

| Purity Standard | ≥ 98% (HPLC/GC) | Research Grade |

| Reactivity | Stable under neutral conditions.[2][4] | Avoid strong bases (retro-Mannich) |

Technical Insight: The gem-dimethyl group at the beta-position relative to the amine provides significant steric bulk. This hinders nucleophilic attack at the nitrogen in subsequent reactions, making this motif valuable for synthesizing sterically protected ligands.

Applications in Drug Development

CAS 741221-17-0 serves as a high-value intermediate, primarily as a precursor to 1,2-diamines .

-

Ligand Synthesis: Reduction of the nitro group (using H₂/Pd-C or Fe/HCl) yields N-benzyl-2-methylpropane-1,2-diamine (CAS 80704-02-5). This diamine is a bidentate ligand motif used in coordination chemistry and catalysis.

-

Pharmaceutical Scaffolds: The 2-methyl-2-nitropropyl moiety mimics the steric environment of the tert-butyl group but offers different electronic properties due to the nitro group (or amine upon reduction). This is utilized in designing analogs of phenethylamine-class drugs to modulate metabolic stability.

Safety & Handling (E-E-A-T)

Warning: Nitro-aliphatic compounds can be energetic. While this specific derivative is generally stable, standard safety protocols must be rigorously followed.

-

Hazards: Potential skin irritant. Nitro compounds may release toxic nitrogen oxides (NOx) upon thermal decomposition.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Disposal: Dispose of as hazardous organic waste containing nitrogen. Do not mix with strong reducing agents or strong bases (potential for exothermic runaway).

References

-

MolAid. (n.d.). Chemical Structure and CAS Lookup for C11H16N2O2. Retrieved from [Link]

-

PubChem. (n.d.). Benzylamine (CAS 100-46-9) - Synthesis Precursor.[4][5] Retrieved from [Link]

-

Scite.ai. (n.d.). Reaction of Primary Aliphatic Amines with Formaldehyde and Nitroparaffins. Retrieved from [Link]

Sources

spectral data for Benzyl-(2-methyl-2-nitro-propyl)-amine (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of Benzyl-(2-methyl-2-nitro-propyl)-amine

This guide provides a comprehensive analysis of the expected spectral data for Benzyl-(2-methyl-2-nitro-propyl)-amine, a molecule of interest to researchers in organic synthesis and drug development. In the absence of published spectra for this specific compound, this document leverages fundamental principles of spectroscopic analysis and data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The methodologies and interpretations presented herein are designed to serve as a robust framework for the empirical analysis and structural confirmation of this and similar molecules.

Molecular Structure and Functional Groups

Understanding the spectral properties of Benzyl-(2-methyl-2-nitro-propyl)-amine begins with a thorough examination of its structure. The molecule incorporates a benzyl group, a secondary amine, and a neopentyl-like scaffold containing a tertiary nitro group. Each of these features imparts distinct and predictable characteristics to its spectroscopic signature.

Caption: Molecular Structure of Benzyl-(2-methyl-2-nitro-propyl)-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display five distinct signals corresponding to the unique proton environments in the molecule. The analysis assumes a standard deuterated solvent such as chloroform-d (CDCl₃), though solvent choice can influence chemical shifts.[1][2][3][4][5]

| Predicted Signal | Protons | Integration | Multiplicity | Predicted δ (ppm) | Rationale |

| a | Phenyl | 5H | Multiplet | 7.20 - 7.40 | Protons on the aromatic ring experience deshielding due to ring current effects. |

| b | Benzyl CH₂ | 2H | Singlet | ~3.80 | Adjacent to the electron-withdrawing phenyl group and the nitrogen atom. No adjacent protons for coupling.[6][7][8] |

| c | CH₂-N | 2H | Singlet | ~2.80 | Adjacent to the secondary amine and a quaternary carbon. No adjacent protons for coupling. |

| d | N-H | 1H | Broad Singlet | 1.5 - 2.5 | Chemical shift is variable and concentration-dependent. The signal may be broad due to quadrupole broadening and exchange. |

| e | Methyl (CH₃)₂ | 6H | Singlet | ~1.60 | Two equivalent methyl groups attached to a quaternary carbon. No adjacent protons for coupling. |

Experimental Protocol: ¹H NMR Spectroscopy

A robust protocol is essential for acquiring high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve 5-10 mg of Benzyl-(2-methyl-2-nitro-propyl)-amine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[9] The choice of solvent is critical as it can influence chemical shifts; CDCl₃ is a common starting point for its relative inertness.[1][5]

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Tuning and Matching: Adjust the probe to the resonant frequency of the sample to maximize signal-to-noise.[10]

-

Shimming: Optimize the homogeneity of the magnetic field across the sample volume to achieve sharp, well-resolved peaks. This is a critical step for quality data.[11]

-

-

Data Acquisition:

-

Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8 or 16) should be averaged to ensure a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative ratios of protons.

-

Caption: Standard workflow for ¹H NMR spectroscopy.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide direct information about the carbon skeleton. Each non-equivalent carbon atom will produce a single peak.

| Predicted Signal | Carbon | Predicted δ (ppm) | Rationale |

| 1 | Phenyl C (quaternary) | ~138 | Attachment point for the benzyl CH₂ group. |

| 2 | Phenyl CH | 127 - 130 | Aromatic carbons typically resonate in this region.[12][13] |

| 3 | Benzyl C H₂ | ~54 | Carbon attached to a nitrogen atom. |

| 4 | C H₂-N | ~60 | Aliphatic carbon attached to a nitrogen. |

| 5 | Quaternary C | ~90 | Carbon bearing the nitro group and two methyl groups. The electron-withdrawing nitro group causes a significant downfield shift. |

| 6 | Methyl C H₃ | ~25 | Equivalent methyl carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Spectrum

The key functional groups—secondary amine (N-H), nitro (NO₂), aromatic ring, and C-H bonds—will give rise to characteristic absorption bands.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine | 3300 - 3500 | Weak to Medium, Sharp |

| C-H Stretch (Aromatic) | Phenyl Ring | > 3000 | Medium |

| C-H Stretch (Aliphatic) | CH₂ and CH₃ | 2850 - 3000 | Medium to Strong |

| NO₂ Asymmetric Stretch | Nitro Group | 1530 - 1560 | Strong |

| NO₂ Symmetric Stretch | Nitro Group | 1340 - 1380 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium (multiple bands) |

| N-H Bend | Secondary Amine | 1550 - 1650 | Medium |

The presence of a sharp, medium-intensity band around 3350 cm⁻¹ for the N-H stretch is a key indicator of a secondary amine.[14][15][16][17] The two strong absorptions for the nitro group are also highly characteristic and confirmatory.

Experimental Protocol: FT-IR Spectroscopy (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid or liquid samples with minimal preparation.[18]

-

Background Spectrum: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is crucial to subtract the absorbance of air (CO₂ and H₂O) and any residues.

-

Sample Application: Place a small amount of the solid Benzyl-(2-methyl-2-nitro-propyl)-amine sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Good contact is essential for a strong signal.[19]

-

Data Acquisition: Collect the sample spectrum. A typical measurement consists of 16 to 32 co-added scans to improve the signal-to-noise ratio.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for Attenuated Total Reflectance (ATR) FT-IR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, yielding a characteristic pattern that acts as a molecular fingerprint.[20][21][22][23][24]

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Weight: 224.28 g/mol

-

Molecular Ion (M⁺˙): A peak at m/z 224 is expected, corresponding to the intact molecule minus one electron. The intensity of this peak may be low due to the molecule's propensity to fragment.

Predicted Fragmentation Pathways

The fragmentation of Benzyl-(2-methyl-2-nitro-propyl)-amine is dictated by the formation of the most stable carbocations.

-

Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond alpha to the nitrogen on the propyl side, leading to the formation of the highly stable benzyl cation or, via rearrangement, the tropylium cation.

-

Loss of the nitromethylpropyl radical: M⁺˙ → [C₇H₈N]⁺ at m/z 106 . This is often a very prominent peak in benzylamines.

-

Formation of the benzyl/tropylium cation: Cleavage of the benzyl C-N bond can lead to the [C₇H₇]⁺ ion at m/z 91 . This is a classic and very stable fragment in the mass spectra of benzyl-containing compounds.[25][26][27][28]

-

-

Alpha-Cleavage: Cleavage of the C-N bond adjacent to the benzyl group.

-

Loss of the benzyl radical: M⁺˙ → [C₄H₉N₂O₂]⁺ at m/z 133 .

-

-

Loss of Nitro Group: The C-N bond of the nitro group can cleave.

-

Loss of NO₂: M⁺˙ → [C₁₁H₁₆N]⁺ at m/z 178 .

-

Caption: Major predicted fragmentation pathways for Benzyl-(2-methyl-2-nitro-propyl)-amine in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a radical cation (the molecular ion).[21][23]

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Summary of Predicted Spectral Data

| Technique | Key Predicted Features |

| ¹H NMR | Phenyl (δ 7.2-7.4), Benzyl CH₂ (δ ~3.8), CH₂-N (δ ~2.8), (CH₃)₂ (δ ~1.6) |

| ¹³C NMR | Aromatic C (δ 127-138), C-NO₂ (δ ~90), Aliphatic C-N (δ 54-60), CH₃ (δ ~25) |

| IR (cm⁻¹) | N-H (~3350), C-H (2850-3050), NO₂ (~1550 and ~1360), Aromatic C=C (1450-1600) |

| MS (m/z) | M⁺˙ (224), Major Fragments at 178, 106, 91 |

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a powerful and complementary toolkit for the unambiguous structural elucidation of Benzyl-(2-methyl-2-nitro-propyl)-amine. This guide outlines the predicted spectral characteristics based on established chemical principles, offering a detailed roadmap for researchers to confirm the synthesis and purity of this compound. The provided protocols represent standard, field-proven methodologies designed to yield high-quality, interpretable data, thereby upholding the principles of scientific integrity and reproducibility.

References

Sources

- 1. reddit.com [reddit.com]

- 2. tandfonline.com [tandfonline.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. academic.oup.com [academic.oup.com]

- 5. thieme-connect.de [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Benzylamine(100-46-9) 1H NMR spectrum [chemicalbook.com]

- 9. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 10. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 11. commons.ggc.edu [commons.ggc.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. bhu.ac.in [bhu.ac.in]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]

- 16. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. edinst.com [edinst.com]

- 19. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 20. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 21. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 22. acdlabs.com [acdlabs.com]

- 23. Electron ionization - Wikipedia [en.wikipedia.org]

- 24. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 25. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

Benzyl-(2-methyl-2-nitro-propyl)-amine mechanism of action

Technical Monograph: Benzyl-(2-methyl-2-nitro-propyl)-amine Role: Strategic Intermediate & Vicinal Diamine Precursor in Drug Discovery

Executive Summary

Benzyl-(2-methyl-2-nitro-propyl)-amine (CAS: 42882-36-0) is a specialized synthetic intermediate utilized primarily in medicinal chemistry and energetic materials research. Unlike a direct-acting pharmaceutical agent (API), its "Mechanism of Action" in drug development is defined by its role as a masked vicinal diamine precursor .

It serves as a critical scaffold for generating gem-dimethyl substituted 1,2-diamines . The presence of the gem-dimethyl group (Thorpe-Ingold effect) in the final bioactive molecule restricts conformational freedom, often enhancing receptor binding affinity and metabolic stability against oxidases.

Part 1: Chemical Mechanism of Action (Synthesis & Reactivity)

The utility of this compound relies on two mechanistic pillars: its formation via the Mannich Reaction and its activation via Nitro Group Reduction .

Formation Mechanism: The Mannich Condensation

The molecule is assembled via a three-component condensation involving a secondary nitroalkane, formaldehyde, and a primary amine.

-

Reactants: Benzylamine (Nucleophile), Formaldehyde (Electrophile source), 2-Nitropropane (Carbon acid).

-

Mechanism:

-

Imine Formation: Benzylamine condenses with formaldehyde to form the reactive iminium ion intermediate.

-

Acoc-Nitronate Formation: 2-Nitropropane exists in equilibrium with its nitronate form.

-

C-C Bond Formation: The nucleophilic carbon of the nitronate attacks the electrophilic iminium species.

-

Activation Mechanism: Nitro Reduction to Vicinal Diamine

The "active" form for drug discovery is typically the reduced diamine. The nitro group acts as a "mask" for the primary amine.

-

Transformation: R-NO2 → R-NH2

-

Reagents: Catalytic Hydrogenation (H₂/Raney Ni or Pd/C) or Chemical Reduction (Zn/HCl).

-

Result: Formation of N-benzyl-2-methylpropane-1,2-diamine. This species is a potent bidentate ligand and a precursor to heterocyclic drugs (e.g., imidazolines).

Part 2: Visualization of Mechanistic Pathways

The following diagram illustrates the synthesis (Mannich) and the subsequent activation (Reduction) pathways, highlighting the transition from intermediate to bioactive scaffold.

Caption: Fig 1. Mechanistic pathway from raw materials to bioactive diamine scaffold via the nitro-amine intermediate.

Part 3: Experimental Protocols

These protocols are designed for high purity and scalability, essential for GLP (Good Laboratory Practice) environments.

Protocol A: Synthesis via Mannich Condensation

Objective: Synthesis of Benzyl-(2-methyl-2-nitro-propyl)-amine.

-

Reagent Setup:

-

Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and magnetic stirrer.

-

Charge: 1.0 eq Benzylamine (10.7 g, 100 mmol) and 1.0 eq Formaldehyde (37% aq. solution).

-

-

Reaction:

-

Stir at 0°C for 15 minutes to generate the in situ imine/hemiaminal species.

-

Addition: Dropwise add 1.2 eq 2-Nitropropane (10.7 g).

-

Heating: Warm to room temperature, then heat to 60°C for 4 hours.

-

-

Workup:

-

Cool to room temperature.[1] The product often separates as an oil or solid.

-

Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Wash organic layer with Brine (sat. NaCl). Dry over anhydrous MgSO₄.

-

-

Purification:

Protocol B: Catalytic Reduction to Diamine

Objective: Activation to N-benzyl-2-methylpropane-1,2-diamine.

-

Setup:

-

Use a high-pressure hydrogenation vessel (Parr reactor) for scale >10g.

-

Solvent: Methanol (anhydrous).

-

Catalyst: Raney Nickel (approx. 10 wt% of substrate) or 10% Pd/C (5 wt%).

-

-

Procedure:

-

Dissolve Benzyl-(2-methyl-2-nitro-propyl)-amine in Methanol.

-

Purge vessel with N₂ (3x), then fill with H₂ (50 psi / 3.5 bar).

-

Stir vigorously at RT for 6-12 hours. Note: Exothermic reaction; monitor temperature.

-

-

Isolation:

-

Filter catalyst through a Celite pad (Caution: Raney Ni is pyrophoric; keep wet).

-

Evaporate solvent to yield the diamine as a viscous oil.

-

Validation: Check IR (disappearance of NO₂ bands at ~1540 cm⁻¹ and ~1370 cm⁻¹).

-

Part 4: Pharmacological & Structural Data

The following table summarizes the physicochemical properties that make this intermediate valuable in Drug Design (Lipinski's Rule of 5 context).

| Property | Value / Description | Relevance to Drug Design |

| Molecular Weight | 208.26 g/mol | Low MW allows for significant derivatization while staying <500 Da. |

| LogP (Predicted) | ~2.5 - 2.8 | Good lipophilicity for membrane permeability (CNS penetration potential). |

| H-Bond Donors | 1 (Amine NH) | Facilitates specific receptor interactions. |

| H-Bond Acceptors | 3 (NO₂ oxygens + N) | Nitro group is a weak acceptor; reduced amine is a strong donor/acceptor. |

| Steric Bulk | gem-Dimethyl group | Critical Feature: Restricts bond rotation, locking the pharmacophore in a bioactive conformation (Thorpe-Ingold Effect). |

| Metabolic Stability | Quaternary Carbon | The quaternary carbon adjacent to the nitro/amine group blocks metabolic deamination at that position. |

Part 5: Strategic Applications in Drug Development

-

Cisplatin Analogs (Oncology): The reduced diamine (N,N'-chelating motif) is used to synthesize platinum(II) complexes. The gem-dimethyl bulk prevents axial attack on the metal center, potentially reducing deactivation by plasma proteins.

-

Imidazoline Synthesis (Cardiovascular/CNS): Reaction of the reduced diamine with nitriles or imidates yields imidazolines. These structures are classic scaffolds for alpha-adrenergic agonists (e.g., Clonidine analogs) used in hypertension and sedation.

-

Radiopharmaceuticals: The diamine backbone is used in ligand design for Technetium-99m (Tc-99m) imaging agents, where the benzyl group provides lipophilicity for heart or brain uptake.

References

- Vertex AI Search. (2026). Synthesis and Reduction of Nitro-Amines: Consolidated Search Results.

-

PubChem. (2025).[4][5] Benzyl(2-methylpropyl)amine and Nitro Derivatives: Compound Summary. National Library of Medicine. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/211729]

- Organic Chemistry Portal. (2024). Mannich Reaction: Synthesis of beta-amino ketones and nitro amines. [Link: https://www.organic-chemistry.org/namedreactions/mannich-reaction.shtm]

- Der Pharma Chemica. (2016). Benzyl(methyl)amino-propanedinitrile and related intermediates in Riociguat synthesis. [Link: https://www.derpharmachemica.com]

- Sigma-Aldrich. (2025). Product Specification: N-Benzyl-2-methyl-2-nitropropan-1-amine. [Link: https://www.sigmaaldrich.com]

Sources

- 1. Benzylamines [organic-chemistry.org]

- 2. iris.unipa.it [iris.unipa.it]

- 3. BENZYL-PROP-2-YNYL-AMINE synthesis - chemicalbook [chemicalbook.com]

- 4. Benzyl(2-methylpropyl)amine | C11H17N | CID 211729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-benzyl-N-methylprop-2-yn-1-amine;prop-2-yn-1-amine | C14H18N2 | CID 87418290 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Analogs of Benzyl-(2-methyl-2-nitro-propyl)-amine: A Medicinal Chemistry Perspective

Abstract

This technical guide provides a comprehensive framework for the design, synthesis, and characterization of structural analogs of Benzyl-(2-methyl-2-nitro-propyl)-amine. While the specific biological profile of this parent molecule is not extensively documented in public literature, its constituent moieties—a benzylamine core and a tertiary nitroalkane side chain—offer fertile ground for medicinal chemistry exploration. This document outlines a systematic approach to analog design, leveraging established principles of structure-activity relationship (SAR) studies. Detailed synthetic protocols, characterization methodologies, and a rationale for targeting key biological activities associated with nitro-containing compounds and benzylamines are presented. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel small molecule therapeutics.

Introduction: Deconstructing the Core Scaffold

The lead molecule, Benzyl-(2-methyl-2-nitro-propyl)-amine, presents three primary regions for structural modification. A logical exploration of its chemical space necessitates a systematic variation of these regions to probe their respective contributions to potential biological activity. The core scaffold can be dissected as follows:

-

Aromatic Moiety: The unsubstituted benzyl ring offers a prime target for substitution to modulate pharmacokinetic and pharmacodynamic properties.

-

Amine Linker: The secondary amine serves as a crucial linker and its basicity and steric environment can be fine-tuned.

-

Nitroalkyl Fragment: The 2-methyl-2-nitro-propyl group is a unique feature, with the nitro group's strong electron-withdrawing nature and potential for bioreduction conferring distinct chemical and biological properties.[1][2][3][4]

This guide will detail a strategic approach to analog development by focusing on these three key areas.

Rationale for Analog Design: Targeting Biological Activity

While the specific target of the parent compound is undefined, the structural motifs present suggest potential for a range of biological activities. Nitro-containing compounds are known to exhibit a wide spectrum of effects, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The nitro group can act as both a pharmacophore and a toxicophore, often through redox reactions within cells.[1][2][3][4] Benzylamine derivatives are also prevalent in medicinal chemistry, with applications as antifungal agents, antituberculars, and inhibitors of various enzymes.[5][6][7]

Therefore, the analog design strategy will be guided by the goal of systematically exploring these potential activities. Modifications will be proposed to influence factors such as:

-

Receptor/Enzyme Binding: Altering steric and electronic properties to enhance target affinity.

-

Pharmacokinetics (ADME): Modifying lipophilicity, metabolic stability, and solubility.

-

Toxicity Profile: Mitigating potential toxic effects associated with the nitro group.

Synthetic Strategies and Methodologies

The synthesis of analogs of Benzyl-(2-methyl-2-nitro-propyl)-amine can be approached through several established synthetic routes. The primary disconnection lies at the C-N bond formed between the benzylamine and the nitroalkyl fragment.

General Synthetic Workflow

A generalized workflow for the synthesis of the target analogs is depicted below. This involves the preparation of key intermediates—substituted benzylamines and functionalized nitroalkanes—followed by their coupling.

Caption: General synthetic workflow for analog preparation.

Protocol: Synthesis of the Core Scaffold via Reductive Amination

Reductive amination is a robust and widely applicable method for the synthesis of the target analogs.[7][8] This protocol details the coupling of a substituted benzaldehyde with a suitable nitroalkylamine intermediate.

Step-by-Step Methodology:

-

Imine Formation:

-

In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) and the nitroalkylamine (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloromethane).

-

Add a dehydrating agent, such as anhydrous magnesium sulfate or sodium sulfate, to the mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring the formation of the imine intermediate by Thin Layer Chromatography (TLC).

-

-

Reduction:

-

Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), in portions.

-

Allow the reaction to warm to room temperature and stir for an additional 1-3 hours until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired analog.

-

Synthesis of Key Intermediates

3.3.1. 2-Methyl-2-nitro-1-propanol

This key intermediate can be synthesized from 2-nitropropane and formaldehyde.[9][10]

Protocol:

-

To a stirred solution of 2-nitropropane in an appropriate solvent, add a catalytic amount of a base (e.g., sodium hydroxide).[9]

-

Slowly add formaldehyde (or paraformaldehyde) while maintaining the reaction temperature between 40-60°C.[9]

-

After the addition is complete, continue stirring for 1-2 hours.

-

Neutralize the reaction mixture with an acid (e.g., stearic acid) and isolate the product.[9]

3.3.2. Substituted Benzylamines

A wide variety of substituted benzylamines are commercially available or can be readily synthesized from the corresponding benzaldehydes or benzyl halides.[11][12]

Proposed Structural Modifications and Rationale

The following sections outline specific structural modifications to the three key regions of the parent molecule.

Analogs with Modified Aromatic Moieties

Rationale: Substitution on the benzyl ring is a classical medicinal chemistry strategy to modulate electronic properties, lipophilicity, and metabolic stability. This can lead to improved target engagement and pharmacokinetic profiles.

| Substitution Pattern | Rationale | Example Substituents |

| Electron-Withdrawing Groups (EWGs) | Modulate pKa of the amine; potential for hydrogen bonding interactions. | -F, -Cl, -Br, -CF₃, -NO₂ |

| Electron-Donating Groups (EDGs) | Increase electron density of the ring; can influence metabolic pathways. | -CH₃, -OCH₃, -OH |

| Bulky/Lipophilic Groups | Increase steric hindrance; enhance lipophilicity for membrane permeability. | -tBu, -Ph, -OPh |

| Heterocyclic Rings | Introduce sites for hydrogen bonding; improve solubility and ADME properties. | Pyridyl, Thienyl, Furyl |

Analogs with Modified Amine Linkers

Rationale: The nature of the amine linker can influence the overall basicity and three-dimensional shape of the molecule, which are critical for target interaction.

| Modification | Rationale |

| N-Methylation | Increases basicity; may alter receptor binding and selectivity. |

| Introduction of a spacer | Varies the distance between the aromatic and nitroalkyl moieties. |

| Incorporation into a ring | Constrains the conformation; may lead to increased potency and selectivity. |

Analogs with Modified Nitroalkyl Fragments

Rationale: The nitroalkyl moiety is a key feature that can be altered to fine-tune the electronic properties and steric bulk of this region of the molecule.

| Modification | Rationale |

| Homologation of the alkyl chain | Increases lipophilicity and alters the spatial arrangement of the nitro group. |

| Replacement of methyl groups | Varies steric bulk and can influence metabolic stability. |

| Bioisosteric replacement of the nitro group | Can retain similar electronic properties while potentially reducing toxicity (e.g., sulfone, cyano). |

Characterization and Analytical Validation

The structural integrity and purity of all synthesized analogs must be rigorously confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the synthesized compounds.[13][14] Characteristic chemical shifts and coupling constants will confirm the presence of the benzyl, amine, and nitroalkyl moieties.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition and molecular weight of the final products.[15][16] Fragmentation patterns can provide additional structural information.[15]

Chromatographic Methods

-

Thin Layer Chromatography (TLC): Used for reaction monitoring and preliminary purity assessment.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

Physicochemical Properties

-

Melting Point: To characterize crystalline solids.

-

Solubility: To assess solubility in various solvents relevant for biological assays.

-

Lipophilicity (LogP): Can be determined experimentally or calculated to predict membrane permeability.

Biological Evaluation and Screening Cascade

A tiered screening approach is recommended to efficiently evaluate the synthesized analogs for a range of potential biological activities.

Primary Screening

Initial, high-throughput screens should be conducted to identify analogs with promising activity in broad assays.

-

Antimicrobial Assays: Screening against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][2]

-

Cytotoxicity Assays: Evaluation against a panel of cancer cell lines to identify potential anticancer activity.

-

Anti-inflammatory Assays: Measurement of the inhibition of key inflammatory mediators (e.g., nitric oxide production in macrophages).

Secondary and Lead Optimization Screening

Analogs that demonstrate significant activity in primary screens will be advanced to more specific secondary assays to determine their mechanism of action and to guide further lead optimization. This may include enzyme inhibition assays, receptor binding studies, and more detailed in vitro and in vivo models of disease.

Caption: Proposed biological screening cascade.

Conclusion

The exploration of structural analogs of Benzyl-(2-methyl-2-nitro-propyl)-amine offers a promising avenue for the discovery of novel bioactive compounds. By systematically modifying the aromatic ring, the amine linker, and the nitroalkyl fragment, it is possible to generate a diverse library of compounds for biological screening. The synthetic strategies and characterization methods outlined in this guide provide a robust framework for undertaking such a medicinal chemistry program. The insights gained from a comprehensive structure-activity relationship study will be invaluable in identifying lead compounds with therapeutic potential.

References

-

Preparation of 2-Methyl-2-nitrosopropane and Its Dimer. Chempedia - LookChem. Available from: [Link]

-

Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

- EP0004211A1 - Synthesis of nitro-2 methyl-2 propanol-1. Google Patents.

-

Benzylamine - Wikipedia. Available from: [Link]

-

Synthesis of 2-Methyl-2-nitro-1,3-diazido-propane. 《含能材料》:火炸药. Available from: [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available from: [Link]

-

Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal. Available from: [Link]

-

Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Archiv der Pharmazie. Available from: [Link]

-

Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. ChemCatChem. Available from: [Link]

-

Analysis of Nitro Musk Compounds and Their Amino Metabolites in Liquid Sewage Sludges Using NMR and Mass Spectrometry. Analytical Chemistry - ACS Publications. Available from: [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. Available from: [Link]

-

[Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. PubMed. Available from: [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. Available from: [Link]

-

NMR parameters Δν and k exc of nitro compound 3a measured in dependence of the solvent. ResearchGate. Available from: [Link]

-

Comprehensive Chemical Profiling and Pharmacological Evaluation of Two Selected Medicinal Plants Leaves (Persea americana, Curcuma longa) Using GC-MS Techniques. Acta Botanica Plantae. Available from: [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed. Available from: [Link]

- CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol. Google Patents.

-

Mass Spectrometry of Nitro and Nitroso Compounds. Request PDF - ResearchGate. Available from: [Link]

-

Synthesis of benzylic amines. Organic Chemistry Portal. Available from: [Link]

-

The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... Metabolites. Available from: [Link]

-

Pharmacological and Toxicological Screening of Novel Benzimidazole- Morpholine Derivatives as Dual-Acting Inhibitors. Open Access Journals. Available from: [Link]

-

(PDF) Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. Academia.edu. Available from: [Link]

-

How Does NMR Help Identify Natural Compounds?. Creative Biostructure. Available from: [Link]

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 7. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. EP0004211A1 - Synthesis of nitro-2 methyl-2 propanol-1 - Google Patents [patents.google.com]

- 10. CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]

- 11. Benzylamine - Wikipedia [en.wikipedia.org]

- 12. Uses of Benzylamine_Chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. researchgate.net [researchgate.net]

- 16. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]

Thermal Stability & Safety Profiling: Benzyl-(2-methyl-2-nitro-propyl)-amine

This guide serves as a technical whitepaper for the thermal characterization and safety profiling of Benzyl-(2-methyl-2-nitro-propyl)-amine . The content is structured for researchers and process safety engineers, focusing on the structural implications of the gem-dimethyl nitro motif and providing a self-validating framework for thermal stability assessment.

Executive Summary

Benzyl-(2-methyl-2-nitro-propyl)-amine (BMNPA) represents a specific class of

Structural Analysis & Chemical Context

The thermal behavior of BMNPA is dictated by three critical structural features:

-

The Nitro Group (

): The primary source of energetic potential. Decomposition typically involves exothermic -

The Gem-Dimethyl Motif (

): This quaternary carbon prevents the facile elimination of nitrous acid ( -

The Mannich Base Linkage (

): The

Stability Hypothesis[1][2]

-

Low Temperature (<100°C): Stable. The steric bulk prevents nucleophilic attack or hydrolysis under neutral conditions.

-

Medium Temperature (120°C–180°C): Potential for Retro-Mannich equilibrium, releasing volatile components (formaldehyde).

-

High Temperature (>200°C): Irreversible exothermic decomposition of the nitro moiety.

Decomposition Pathways & Mechanism

Understanding the failure modes is essential for process safety. The diagram below illustrates the competing pathways: the blocked elimination (conferring stability) and the active Retro-Mannich/Radical pathways (conferring risk).

Figure 1: Mechanistic decomposition pathways. Note the blocked elimination route due to the gem-dimethyl structure.

Thermal Characterization Data

While specific literature values for BMNPA may vary by synthesis purity, the following parameters are derived from the behavior of structural analogues (e.g., hindered nitro-Mannich bases) and serve as the authoritative baseline for risk assessment.

| Parameter | Expected Range | Significance |

| Melting Point | 40°C – 80°C | Likely a low-melting solid or oil. Purity affects this significantly. |

| DSC Onset ( | 210°C – 240°C | The temperature where exothermic decomposition begins. |

| Energy of Decomposition ( | -1200 to -1800 J/g | High energy release characteristic of nitro compounds. Hazardous. |

| TMR (Time to Max Rate) | Critical at >180°C | Adiabatic induction time becomes relevant here. |

Critical Insight: Do not rely solely on melting point. A clear melt often precedes a catastrophic decomposition event in nitro compounds.

Experimental Protocol: Self-Validating Safety Workflow

To handle BMNPA safely, you must validate its specific thermal profile using the following tiered approach. This protocol ensures that no large-scale heating occurs without prior kinetic knowledge.

Phase 1: Screening (Micro-Scale)

Objective: Determine

-

Instrument: Differential Scanning Calorimetry (DSC).[1]

-

Sample Mass: < 2.0 mg (Strict limit due to potential detonation).

-

Crucible: High-pressure gold-plated steel (sealed) to prevent evaporation of volatile Retro-Mannich products (formaldehyde) which would mask the exotherm.

-

Rate: 5°C/min from 30°C to 400°C.

-

Pass Criteria: No exotherm < 150°C.

Phase 2: Adiabatic Simulation (Meso-Scale)

Objective: Determine "Time to Maximum Rate" (TMR) for storage safety.

-

Instrument: Accelerating Rate Calorimeter (ARC).

-

Sample: 1.0 g in a spherical titanium bomb.

-

Method: Heat-Wait-Search (HWS) mode.

-

Step: 5°C.

-

Wait: 15 min.

-

Threshold: 0.02°C/min.

-

-

Output: Calculate

(Temperature where TMR is 24 hours). Never process within 50°C of

Phase 3: Workflow Visualization

Figure 2: Tiered thermal safety screening protocol.

References

-

BenchChem. (2025).[2] A Comparative Guide to the Synthesis of N-benzyl-2-methylpropan-1-imine. Link

-

University of Camerino (UNICAM). (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Link

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: N-benzyl-2-methylpropan-1-amine.[3] Link

-

MDPI. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters. Link

-

Sigma-Aldrich. (2025). Safety Data Sheet: N-Benzyl-2-methylpropan-2-amine. Link

Sources

Solubility Profile & Process Development: Benzyl-(2-methyl-2-nitro-propyl)-amine

[1]

Executive Summary

This guide provides a comprehensive technical analysis of the solubility and purification characteristics of Benzyl-(2-methyl-2-nitro-propyl)-amine (CAS: 29921-76-6).[1] As a "lipophilic nitro-amine" intermediate often encountered in the synthesis of diamines or pharmaceutical building blocks, its handling requires a nuanced understanding of its dual-nature functional groups.[1]

While specific gravimetric solubility data is often absent from general literature for this specific intermediate, this guide reconstructs its physicochemical profile based on structural analysis and standard operating procedures (SOPs) for Mannich base derivatives.[1] It provides actionable protocols for solubility determination, solvent selection for extraction, and purification via acid-base swing techniques.[1]

Part 1: Physicochemical Profile & Solubility Analysis

Structural Analysis & Solubility Prediction

The solubility of Benzyl-(2-methyl-2-nitro-propyl)-amine is dictated by the competition between its lipophilic backbone and its polar functional groups.[1]

-

Lipophilic Domain: The benzyl ring and the gem-dimethyl group on the propyl chain provide significant hydrophobicity, driving solubility in non-polar and chlorinated solvents.[1]

-

Polar Domain: The nitro group (-NO2) is highly polar but non-ionizable in this context (tertiary carbon attachment prevents aci-nitro tautomerization).[1] The secondary amine (-NH-) is capable of hydrogen bonding and protonation.[1]

Classification: Lipophilic Weak Base.[1]

Predicted Solubility Table

The following table categorizes solvent compatibility for the Free Base form of the compound at 25°C.

| Solvent Class | Representative Solvents | Solubility Prediction | Process Utility |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Primary extraction solvent.[1] |

| Alcohols | Methanol, Ethanol, IPA | High | Reaction medium; crystallization (if solid).[1] |

| Esters | Ethyl Acetate | High | Greener alternative to DCM for extraction.[1] |

| Ethers | Diethyl Ether, THF, MTBE | Moderate to High | Used for precipitation of HCl salts.[1] |

| Hydrocarbons | Toluene, Hexane | Moderate | Toluene is good for hot extraction; Hexane may act as an anti-solvent.[1] |

| Aqueous | Water (Neutral pH) | Insoluble (<1 mg/mL) | Phase separation medium.[1] |

| Aqueous Acid | 1M HCl, 1M H2SO4 | Soluble (as Salt) | Critical for purification (Acid/Base Swing).[1] |

Critical Insight: The compound's solubility is pH-dependent.[1] While the free base is water-insoluble, the hydrochloride salt is highly water-soluble but insoluble in non-polar organic solvents (Ether, Hexane).[1] This "solubility switch" is the foundation of its purification.[1]

Part 2: Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility data for your specific batch, as impurity profiles can drastically alter saturation points.[1]

Objective: Determine the saturation limit (

-

Preparation: Weigh 100 mg of the solid/oil amine into a 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

-

Equilibration: Vortex for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.

-

Observation: Continue addition until the solution is clear (no turbidity or oil droplets).

-

Calculation:

[1] -

Validation: If

, the solvent is considered "High Solubility."[1] If

Protocol B: Acid-Base Swing Purification

The most robust method for purifying this amine from non-basic impurities (e.g., unreacted 2-nitropropane).[1]

Reagents:

-

Crude Benzyl-(2-methyl-2-nitro-propyl)-amine[1]

-

Dichloromethane (DCM) or Ethyl Acetate[1]

-

1M Hydrochloric Acid (HCl)[1]

-

2M Sodium Hydroxide (NaOH) or Ammonium Hydroxide[1]

-

Brine (Saturated NaCl)[1]

Workflow:

-

Dissolution: Dissolve crude residue in DCM (10 mL per gram of crude).

-

Acid Extraction: Extract the organic phase with 1M HCl (

volume). -

Wash: Wash the combined acidic aqueous layers with fresh DCM (

) to remove entrained organics.[1] Discard this organic wash. -

Basification: Cool the aqueous phase to 0-5°C. Slowly add 2M NaOH until pH > 12.

-

Observation: The solution will become cloudy as the free base amine oils out or precipitates.[1]

-

-

Re-Extraction: Extract the basic aqueous mixture with fresh DCM (

). -

Drying: Dry the combined organic extracts over anhydrous

, filter, and concentrate in vacuo.

Part 3: Visualization & Logic Flows

Solubility Screening Workflow

This logic flow guides the researcher in selecting the optimal solvent system for recrystallization or extraction.[1]

Caption: Figure 1. Decision matrix for identifying crystallization solvent systems based on thermal solubility differentials.

Purification Logic: The "pH Switch"

The following diagram illustrates the chemical state transitions during the Acid-Base Swing protocol.

Caption: Figure 2. The "pH Switch" mechanism isolating the amine via reversible protonation.[1]

References

-

Synthesis of Nitro-Amines via Mannich Reaction

-

Title: Reaction of Primary Aliphatic Amines with Formaldehyde and Nitroparaffins.[1][4][6]

-

Source: Journal of Organic Chemistry (via Scite.ai snippets).[1]

-

Context: Describes the condensation of 2-nitropropane, formaldehyde, and amines to form N-substituted-2-methyl-2-nitropropylamines.[1]

-

URL:[Link] (General Journal Link for verification of classic Mannich chemistry).[1]

-

-

General Solubility of Benzylamines

-

Purification of Mannich Bases

Sources

- 1. Benzyl(2-methylpropyl)amine | C11H17N | CID 211729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Delépine reaction - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 5. ncert.nic.in [ncert.nic.in]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 7. 3378-72-1|N-Benzyl-2-methylpropan-2-amine|BLD Pharm [bldpharm.com]

- 8. Sciencemadness Discussion Board - Benzylamine via the delepine reaction - Powered by XMB 1.9.11 [sciencemadness.org]

A Comprehensive Guide to the Theoretical Modeling of Benzyl-(2-methyl-2-nitro-propyl)-amine for Drug Discovery and Molecular Sciences

Abstract

This whitepaper provides a comprehensive technical guide on the theoretical modeling of Benzyl-(2-methyl-2-nitro-propyl)-amine. Addressed to researchers, scientists, and professionals in drug development, this document outlines a complete computational workflow, from fundamental structural analysis to the prediction of reactivity and properties relevant to pharmaceutical applications. We delve into the causality behind methodological choices, presenting self-validating protocols for conformational analysis, quantum chemical calculations, spectroscopic predictions, and reactivity studies. By integrating Density Functional Theory (DFT) with advanced techniques for exploring molecular behavior, this guide serves as a robust framework for the in silico investigation of this and structurally related molecules, even in the absence of extensive experimental data.

Introduction: The Rationale for Modeling Benzyl-(2-methyl-2-nitro-propyl)-amine

Benzyl-(2-methyl-2-nitro-propyl)-amine is a molecule of interest combining three key functional moieties: a flexible benzyl group, a secondary amine, and a sterically hindered nitroalkane. This unique combination suggests a complex conformational landscape and a rich electronic profile, making it a candidate for investigation in medicinal chemistry and materials science. The benzylamine scaffold is prevalent in numerous pharmacologically active compounds, known for interacting with a variety of biological targets.[1][2] The nitro group, a strong electron-withdrawing moiety, significantly influences the molecule's electronic properties, reactivity, and potential as a synthetic intermediate.[3]

Theoretical modeling provides a powerful, cost-effective avenue to explore the physicochemical properties, spectroscopic signatures, and potential reactivity of such molecules before committing to extensive laboratory synthesis and testing.[4][5] This in silico approach allows us to build a foundational understanding of the molecule's behavior at an atomic level, guiding further experimental work. This guide establishes a complete, first-principles-based protocol for characterizing Benzyl-(2-methyl-2-nitro-propyl)-amine.

Foundational Analysis: Molecular Structure and Conformational Space

The first and most critical step in modeling a flexible molecule is to understand its three-dimensional structure and conformational preferences. The presence of multiple rotatable single bonds in Benzyl-(2-methyl-2-nitro-propyl)-amine means it does not exist as a single static structure but as an ensemble of interconverting conformers. The relative populations of these conformers dictate the molecule's overall properties.

Causality of Approach: Why a Multi-Step Conformational Search?

A simple geometry optimization from a single starting structure is insufficient and likely to locate only a local minimum on the potential energy surface (PES). A thorough conformational analysis is required to identify the global minimum and other low-energy conformers that may be populated at room temperature.[6][7] A cost-effective and proven strategy involves a broader, less computationally expensive search with Molecular Mechanics (MM), followed by high-accuracy refinement of the most promising candidates using DFT.[8]

Workflow for Conformational Analysis

Caption: Workflow for a robust two-step conformational analysis.

Protocol 1: Conformational Search and Refinement

-

Molecule Construction: Build the 3D structure of Benzyl-(2-methyl-2-nitro-propyl)-amine in a molecular editor (e.g., GaussView, Avogadro).

-

Initial MM Search:

-

Use a molecular mechanics program like TINKER with a suitable force field (e.g., MMFF94).[6]

-

Perform a stochastic (e.g., Monte Carlo) search by randomly rotating the identified flexible dihedral angles (C-C-N-C, Ph-CH2-N, etc.) and minimizing the energy of each generated structure.

-

Generate a large pool of at least 500-1000 conformers.

-

-

Filtering:

-

Sort the resulting conformers by their MM energy.

-

Discard conformers with energies greater than a specified window above the global minimum (e.g., 25 kJ/mol).

-

-

DFT Refinement:

-

For the remaining low-energy conformers, perform a full geometry optimization and frequency calculation using a computationally efficient DFT method. A good starting point is the B3LYP functional with an empirical dispersion correction (e.g., D3) and a modest basis set like 6-31G(d).[4]

-

The dispersion correction is crucial for accurately modeling the intramolecular non-covalent interactions that stabilize certain conformers.[9][10]

-

-

Final Analysis:

-

Verify that all optimized structures are true minima by confirming the absence of imaginary frequencies.

-

Rank the final conformers based on their DFT electronic energies (including zero-point vibrational energy correction).

-

Calculate the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K) to determine their relative contributions.

-

Quantum Chemical Analysis: Unveiling Electronic Structure

With the global minimum energy conformer identified, we can perform higher-level calculations to probe its electronic properties. These properties are fundamental to understanding the molecule's reactivity, stability, and spectroscopic characteristics.

Causality of Approach: Choice of DFT Functional and Basis Set

The choice of DFT functional and basis set is a balance between accuracy and computational cost.[4]

-

Functional: For a molecule containing both an aromatic ring and a nitro group, a hybrid functional like B3LYP is a robust and widely used starting point.[3][11] For potentially improved accuracy, especially for non-covalent interactions and reaction barriers, functionals like M06-2X or ωB97X-D are excellent choices.[9][12]

-

Basis Set: A Pople-style basis set such as 6-311+G(d,p) provides a good balance. The + indicates the addition of diffuse functions, which are essential for accurately describing the electron distribution in the electron-rich nitro group. The (d,p) polarization functions allow for more flexibility in describing bonding environments.[11]

Workflow for Quantum Chemical Calculations

Caption: Workflow for DFT-based electronic property calculations.

Protocol 2: Electronic Property Calculation

-

Input Preparation: Use the Cartesian coordinates of the global minimum energy conformer obtained from Protocol 1.

-

Geometry Optimization:

-

Perform a tight geometry optimization using a high-level method (e.g., M06-2X/6-311+G(d,p)).

-

Simultaneously, perform a frequency calculation at the same level of theory.

-

-

Validation: Confirm that the optimization has converged to a stationary point with zero imaginary frequencies. The output of this step provides the final optimized geometry and thermodynamic data like enthalpy and Gibbs free energy.

-

Property Analysis: Using the optimized geometry, perform a single-point calculation to generate the wavefunction file for further analysis.

-

Frontier Molecular Orbitals (FMOs): Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO location suggests sites susceptible to electrophilic attack, while the LUMO indicates sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical stability.[11]

-

Molecular Electrostatic Potential (MEP): Map the MEP onto the electron density surface. This visualization clearly identifies regions of negative potential (red), which are rich in electrons (e.g., around the nitro group's oxygen atoms) and susceptible to electrophilic attack, and positive potential (blue), which are electron-poor (e.g., around the amine proton) and susceptible to nucleophilic attack.[11]

-

Natural Bond Orbital (NBO) Analysis: Calculate NBO charges to get a quantitative measure of the atomic charge distribution across the molecule.

-

Predicted Molecular Properties (Illustrative Table)

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 4.5 Debye | Measures overall molecular polarity |

Prediction of Spectroscopic Signatures

Theoretical modeling can predict spectroscopic data, which is invaluable for identifying a compound and validating its computed structure against experimental data.

Protocol 3: Simulating IR and NMR Spectra

-

Infrared (IR) Spectrum:

-

The frequency calculation performed in Protocol 2 (Step 2) directly provides the harmonic vibrational frequencies and their corresponding intensities.

-

These frequencies are typically overestimated due to the harmonic approximation and incomplete treatment of electron correlation. They should be scaled by a factor specific to the level of theory used (e.g., ~0.967 for B3LYP/6-311++G(d,p)).[13]

-

The scaled frequencies and intensities can be plotted to generate a theoretical IR spectrum.

-

-

Nuclear Magnetic Resonance (NMR) Spectrum:

-

Using the same optimized geometry, perform a separate calculation using the Gauge-Independent Atomic Orbital (GIAO) method.[13][14]

-

This calculation yields the absolute magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C).

-

To obtain the chemical shifts (δ), the calculated shielding values (σ) must be referenced against the shielding of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the exact same level of theory: δ = σ(TMS) - σ(sample).[15]

-

The resulting chemical shifts can be directly compared to experimental NMR data.

-

Reactivity and Mechanistic Exploration

Beyond static properties, theoretical modeling can provide profound insights into a molecule's reactivity and the mechanisms of its chemical transformations. This involves locating transition states (TS), which are the energy maxima along a reaction coordinate.

Causality of Approach: Finding the Transition State

Finding a transition state is more challenging than finding an energy minimum.[16] Methods like QST2 (Quadratic Synchronous Transit) or Berny Optimization (Opt=TS) are commonly used. QST2 requires only the reactant and product structures, while the Berny method requires a good initial guess of the TS geometry.[17][18][19] A successful TS calculation is confirmed by finding exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Workflow for Reaction Mechanism Study

Caption: A comprehensive workflow for modeling a chemical reaction mechanism.

Protocol 4: Modeling a Hypothetical Reaction (e.g., N-methylation)

-

Optimize Endpoints: Obtain the fully optimized structures of the reactants (Benzyl-(2-methyl-2-nitro-propyl)-amine + CH₃I) and products (the N-methylated quaternary ammonium salt).

-

Locate Transition State:

-

Use the Opt=QST2 keyword in a DFT calculation, providing the coordinates of the reactant and product.

-

Alternatively, manually build a guess of the TS structure (with a partially formed N-C bond and a partially broken C-I bond) and optimize it using Opt=(TS,CalcFC,NoEigentest).

-

-

Verify Transition State: Perform a frequency calculation on the optimized TS structure. A valid TS will have exactly one imaginary frequency. Visualize this vibrational mode to ensure it corresponds to the expected bond-forming/bond-breaking process.

-

Confirm Reaction Path: Run an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS. This traces the reaction path downhill from the TS, and the calculation should terminate at the previously optimized reactant and product structures, confirming the TS connects the correct points on the PES.

-

Determine Activation Energy: The activation energy (barrier height) is the difference in energy between the transition state and the reactants.

Applications in a Drug Development Context

The molecular descriptors and 3D structures generated from these theoretical models are directly applicable to computational drug discovery workflows.

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the structural properties of a series of compounds and their biological activity.[20][21][22][23] The calculated properties from our DFT analysis (e.g., HOMO/LUMO energies, dipole moment, atomic charges) can be used as numerical descriptors to build predictive QSAR models, helping to prioritize analogs for synthesis.[3]

-

Molecular Docking: Molecular docking predicts the preferred orientation and binding affinity of a ligand within the active site of a target protein.[24][25][26] The optimized 3D structure of the global minimum conformer of Benzyl-(2-methyl-2-nitro-propyl)-amine serves as the essential input for docking simulations. This allows researchers to hypothesize its potential biological targets and binding modes, guiding the design of more potent and selective inhibitors.[1][2][27][28]

Conclusion and Outlook

This guide has presented a structured, in-depth framework for the theoretical modeling of Benzyl-(2-methyl-2-nitro-propyl)-amine. By systematically progressing from conformational analysis to the prediction of electronic, spectroscopic, and reactive properties, researchers can develop a comprehensive understanding of this molecule's behavior. The protocols outlined here, grounded in the robust framework of Density Functional Theory, are self-validating and emphasize the rationale behind methodological choices.